2-Methyl-3,3-diphenylpropan-1-amine
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Overview
Description
2-Methyl-3,3-diphenylpropan-1-amine is an organic compound with the molecular formula C16H19N. It is a derivative of diphenylpropylamine and is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a methyl group and two phenyl groups attached to a propan-1-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,3-diphenylpropan-1-amine typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with cinnamonitrile using a Friedel-Crafts catalyst such as aluminum chloride to produce 3,3-diphenylpropionitrile.
Catalytic Hydrogenation: The 3,3-diphenylpropionitrile is then subjected to catalytic hydrogenation to convert it into 3,3-diphenylpropylamine.
Methylation: The final step involves the methylation of 3,3-diphenylpropylamine using a methylating agent to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing environmental impact. The use of efficient catalysts and reaction conditions is crucial in industrial settings to achieve cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,3-diphenylpropan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3,3-diphenylpropan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3,3-diphenylpropan-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenylpropylamine: A closely related compound with similar structural features but without the methyl group.
Prenylamine: Another derivative used in cardiovascular treatments.
Uniqueness
2-Methyl-3,3-diphenylpropan-1-amine is unique due to the presence of the methyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification can lead to differences in its biological activity and therapeutic potential compared to similar compounds .
Properties
Molecular Formula |
C16H19N |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2-methyl-3,3-diphenylpropan-1-amine |
InChI |
InChI=1S/C16H19N/c1-13(12-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16H,12,17H2,1H3 |
InChI Key |
SIDXHSKBEWQENN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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